3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine
Overview
Description
“3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine” is a chemical compound with the CAS Number: 868944-72-3 . Its IUPAC name is 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isonicotinonitrile . The molecular weight of this compound is 216.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)10-6-14-4-3-9(10)5-13/h3-4,6H,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis Applications
The compound 3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine plays a critical role in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, Okumura et al. (1998) demonstrated its utility in synthesizing the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics, such as GE 2270 A, via a stepwise method that involved converting both the 3-cyano and 6-dimethoxymethyl groups into 2-thiazolyl groups (Okumura et al., 1998). Similarly, Tinant et al. (1992) utilized 4-Cyano-1-methyl-1,2-dihydropyridine, a related compound, in cyclodimerization reactions that led to the formation of aza-dihydrotriquinacene derivatives, showcasing the compound's versatility in creating novel cyclic structures with potential applications in material science and pharmacology (Tinant et al., 1992).
Photophysical Properties
The compound also finds applications in studying the photophysical properties of dyes. Reish et al. (2012) investigated the structural and electronic properties of a solvatochromic merocyanine dye incorporating the 3-cyano-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine moiety. Their research provided insights into the dye's behavior in different solvent polarities and temperatures, which is crucial for designing dyes with specific optical properties for use in sensors and optical devices (Reish et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)10-3-4-14-6-9(10)5-13/h3-4,6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRIWKOKFKGGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469250 | |
Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine | |
CAS RN |
868944-73-4 | |
Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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